1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride
CAS No.: 1803586-93-7
Cat. No.: VC2589190
Molecular Formula: C15H18ClN3O
Molecular Weight: 291.77 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride - 1803586-93-7](/images/structure/VC2589190.png)
Specification
CAS No. | 1803586-93-7 |
---|---|
Molecular Formula | C15H18ClN3O |
Molecular Weight | 291.77 g/mol |
IUPAC Name | 1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea;hydrochloride |
Standard InChI | InChI=1S/C15H17N3O.ClH/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14;/h2-9H,10,16H2,1H3,(H2,17,18,19);1H |
Standard InChI Key | BJEIIGCTUCYZEY-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl |
Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride possesses a well-defined molecular structure derived from its parent compound. The molecular architecture consists of several key structural components that define its chemical identity and potential reactivity profiles :
The structure can be broken down into three principal components:
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A 4-aminophenyl group, which features an amine (-NH2) substituent at the para position of a phenyl ring. This primary aromatic amine contributes to the compound's basicity and potential for hydrogen bonding interactions.
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A 4-methylphenyl methyl group (p-tolylmethyl), which incorporates a methyl (-CH3) substituent at the para position of a benzyl moiety. This hydrophobic fragment likely influences the compound's solubility characteristics and potential for non-polar interactions.
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A central urea linkage (-NH-CO-NH-) that serves as the connecting bridge between the two aromatic components. This functional group is capable of forming hydrogen bonds through both its carbonyl oxygen (hydrogen bond acceptor) and N-H groups (hydrogen bond donors).
The hydrochloride component results from the protonation of a basic nitrogen atom in the molecule, most likely the primary amine of the 4-aminophenyl moiety. This protonation creates an ionic compound with the protonated molecule as the cation and chloride as the counterion, fundamentally altering the compound's charge distribution and solubility characteristics.
Chemical Properties and Identifiers
The compound exhibits several key chemical properties and is associated with specific identifiers that facilitate its categorization and reference in chemical databases and literature :
Property | Value | Notes |
---|---|---|
PubChem CID | 75525804 | Unique database identifier |
Molecular Formula | C15H17N3O·HCl | Includes hydrochloride component |
Molecular Weight | 291.77 g/mol | Computed by PubChem |
Parent Compound | CID 43469042 | 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea |
Registry Number | 1803586-93-7 | Alternative chemical identifier |
Alternative Identifiers | DXC58693, EN300-174571 | Database-specific references |
Creation Date | July 12, 2014 | Initial database entry |
Modification Date | April 5, 2025 | Most recent database update |
The parent compound, 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea, has additional identifiers that contribute to our understanding of the hydrochloride salt's chemical nature :
Identifier | Value |
---|---|
IUPAC Name | 1-(4-aminophenyl)-3-[(4-methylphenyl)methyl]urea |
InChI | InChI=1S/C15H17N3O/c1-11-2-4-12(5-3-11)10-17-15(19)18-14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3,(H2,17,18,19) |
InChIKey | JCVOSBMWNIUONO-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)N |
Molecular Weight | 255.31 g/mol |
Synthesis and Preparation Methods
Conversion to Hydrochloride Salt
After successfully synthesizing the parent compound, conversion to the hydrochloride salt would involve a controlled acid-base reaction:
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Dissolution of 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea in an appropriate solvent
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Addition of hydrochloric acid (either as a gas or in solution)
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Precipitation of the resulting salt
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Isolation through filtration, washing, and drying processes
This salt formation process typically occurs through protonation of the most basic nitrogen atom in the molecule, which in this case would likely be the primary amine group of the 4-aminophenyl moiety. The resulting salt often exhibits enhanced solubility in aqueous media and improved stability compared to the free base.
Purification Techniques
The purification of 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride would likely employ conventional methods as mentioned in search result :
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Recrystallization from appropriate solvent systems
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Column chromatography, possibly using silica gel as the stationary phase
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Reprecipitation techniques
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Pulverization for final product processing
The specific choice of purification method would depend on the scale of synthesis, the nature of potential impurities, and the required purity level for the intended application.
Comparison with Related Compounds
Relationship to Parent Compound
The parent compound, 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea, and its hydrochloride salt exhibit several key differences that influence their chemical behavior and potential applications :
Property | Parent Compound | Hydrochloride Salt |
---|---|---|
Molecular Formula | C15H17N3O | C15H17N3O·HCl |
Molecular Weight | 255.31 g/mol | 291.77 g/mol |
PubChem CID | 43469042 | 75525804 |
Creation Date | July 21, 2009 | July 12, 2014 |
Charge State | Neutral | Ionic (cationic) |
Water Solubility | Likely limited | Likely enhanced |
pH in Solution | Likely neutral to slightly basic | Acidic |
Crystallinity | Variable | Typically more crystalline |
The protonation of the primary amine group in the hydrochloride salt fundamentally alters the charge distribution within the molecule, affecting its solubility profile, crystal packing, and potential interactions with biological targets. These modifications can significantly influence the compound's behavior in various chemical and biological systems.
Comparison with Other Urea Derivatives
Another urea derivative present in the search results is 1-amino-3-(4-chlorophenyl)urea, which provides an interesting structural comparison :
Property | 1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea HCl | 1-amino-3-(4-chlorophenyl)urea |
---|---|---|
Molecular Formula | C15H17N3O·HCl | C7H8ClN3O |
Molecular Weight | 291.77 g/mol | 185.61 g/mol |
CAS Number | 1803586-93-7 | 69194-89-4 |
Density | Not specified | 1.422 g/cm³ |
Structural Features | 4-aminophenyl and 4-methylphenyl methyl groups linked by urea | Direct amino group and 4-chlorophenyl group linked by urea |
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